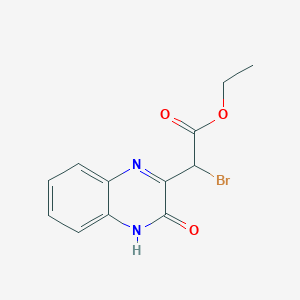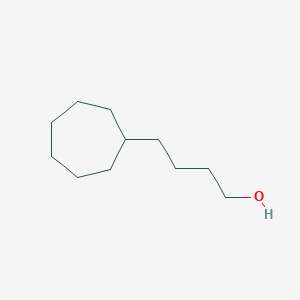![molecular formula C12H10N4O B12904853 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-16-8](/img/structure/B12904853.png)
3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of a hydrazine derivative with a suitable precursor. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid . The reaction conditions often require the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridines with various functional groups.
科学的研究の応用
3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it has been shown to inhibit protein kinases involved in cell signaling pathways, which can result in the suppression of cancer cell growth . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also have a fused heterocyclic structure but contain a thiazole ring instead of a triazole ring.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to a quinoline ring and exhibit similar bioactive properties.
Triazolopyridazines: These compounds have a triazole ring fused to a pyridazine ring and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
特性
CAS番号 |
62052-16-8 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H10N4O/c1-17-11-7-3-2-6-10(11)16-12-9(14-15-16)5-4-8-13-12/h2-8H,1H3 |
InChIキー |
ALFBADVAKZMODI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C3=C(C=CC=N3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



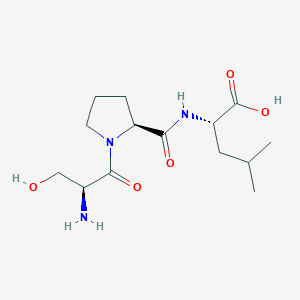
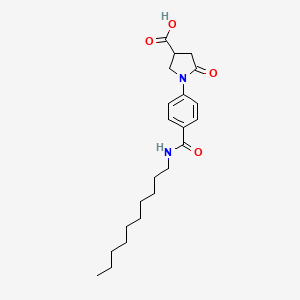
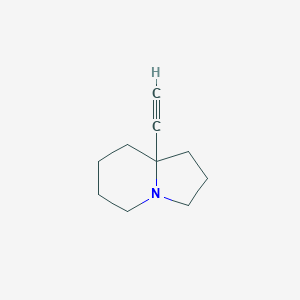
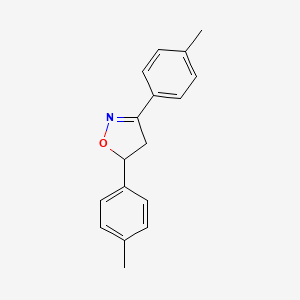


![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
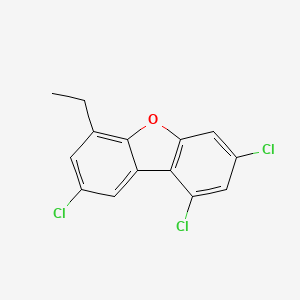
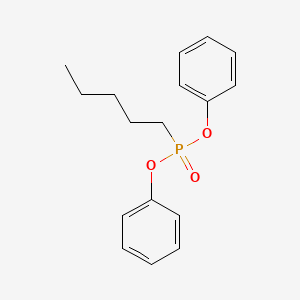
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
